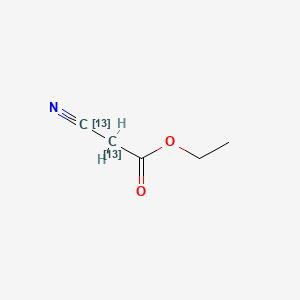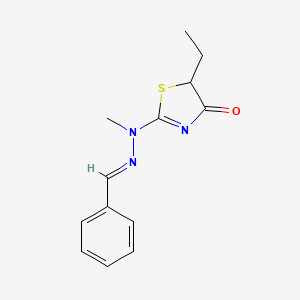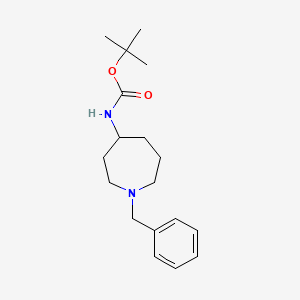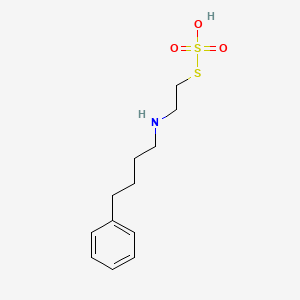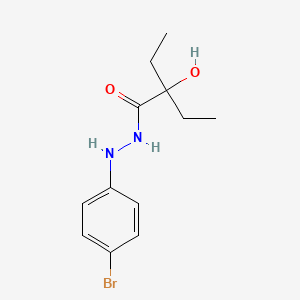
Isonopaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isonopaline is a biochemical compound with the molecular formula C₁₁H₂₀N₄O₆ and a molecular weight of 304.3 g/mol . It is an opine derivative, specifically synthesized from nopaline. Opines are a class of compounds produced in plant tumors induced by the bacterium Agrobacterium tumefaciens . This compound is not metabolized by nopaline strains of Agrobacterium tumefaciens, making it unique in its metabolic pathway .
準備方法
Synthetic Routes and Reaction Conditions
Isonopaline is synthesized from L-arginine and 2-oxoglutaric acid . The reaction involves the formation of a diastereoisomer of nopaline, which is then separated by crystallization. The synthesis process includes the following steps:
Reaction of L-arginine with 2-oxoglutaric acid: This reaction forms nopaline and its diastereoisomer, this compound.
Crystallization: The diastereoisomers are separated by crystallization under specific conditions to obtain pure this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reaction setup: Using industrial reactors to mix L-arginine and 2-oxoglutaric acid.
Purification and crystallization: Employing industrial crystallizers to separate and purify this compound from the reaction mixture.
化学反応の分析
Types of Reactions
Isonopaline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidized derivatives: Compounds with additional oxygen atoms.
Reduced derivatives: Compounds with fewer oxygen atoms.
Substituted derivatives: Compounds with different functional groups replacing the original ones.
科学的研究の応用
Isonopaline has several scientific research applications, including:
Chemistry: Used as a biochemical reagent in various chemical reactions and studies.
Medicine: Investigated for its potential therapeutic applications due to its unique biochemical properties.
作用機序
The mechanism of action of isonopaline involves its interaction with specific enzymes and metabolic pathways. In crown gall tumors, this compound is synthesized by the plant cells and catabolized by Agrobacterium tumefaciens . The molecular targets include enzymes involved in the synthesis and degradation of opines. The pathways involved are part of the plant’s response to bacterial infection and the bacterium’s adaptation to the plant environment .
類似化合物との比較
Similar Compounds
Nopaline: A closely related opine synthesized from L-arginine and 2-oxoglutaric acid.
Octopine: Another opine produced in plant tumors, synthesized from arginine and pyruvate.
Pyronopaline: A derivative of nopaline with a pyrrolidone ring structure.
Uniqueness of Isonopaline
This compound is unique due to its specific metabolic pathway and its inability to be metabolized by nopaline strains of Agrobacterium tumefaciens . This distinct metabolic characteristic sets it apart from other opines and makes it a valuable compound for studying plant-microbe interactions and metabolic pathways in crown gall tumors .
特性
分子式 |
C11H20N4O6 |
|---|---|
分子量 |
304.30 g/mol |
IUPAC名 |
(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid |
InChI |
InChI=1S/C11H20N4O6/c12-11(13)14-5-1-2-6(9(18)19)15-7(10(20)21)3-4-8(16)17/h6-7,15H,1-5H2,(H,16,17)(H,18,19)(H,20,21)(H4,12,13,14)/t6-,7-/m0/s1 |
InChIキー |
LMKYZBGVKHTLTN-BQBZGAKWSA-N |
異性体SMILES |
C(C[C@@H](C(=O)O)N[C@@H](CCC(=O)O)C(=O)O)CN=C(N)N |
正規SMILES |
C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone](/img/structure/B13830420.png)
![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B13830426.png)
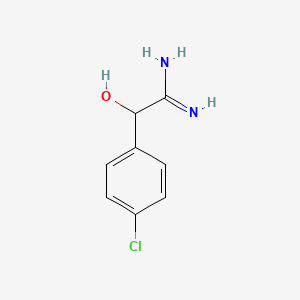
![(E)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B13830436.png)
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B13830437.png)
![(3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B13830440.png)
